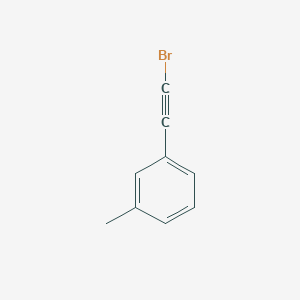

Benzene, 1-(2-bromoethynyl)-3-methyl-

Description

- 2-Bromoethynyl group at position 1: A terminal alkyne (C≡C) with a bromine atom attached to the second carbon.

- Methyl group at position 3: A simple alkyl substituent.

This structure combines electron-withdrawing (bromoethynyl) and electron-donating (methyl) groups, creating unique electronic and steric properties. The bromoethynyl group is highly reactive, enabling participation in cross-coupling reactions (e.g., Sonogashira coupling).

Properties

CAS No. |

33675-43-3 |

|---|---|

Molecular Formula |

C9H7Br |

Molecular Weight |

195.06 g/mol |

IUPAC Name |

1-(2-bromoethynyl)-3-methylbenzene |

InChI |

InChI=1S/C9H7Br/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,1H3 |

InChI Key |

HKFWAINXGQAMMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C#CBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzene, 1-(2-bromoethynyl)-3-methyl- can be achieved through a two-step method. The first step involves the bromination of ethynylbenzene to form 1-bromo-2-phenylacetylene. This intermediate is then subjected to further reactions to introduce the methyl group at the desired position on the benzene ring . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Benzene, 1-(2-bromoethynyl)-3-methyl- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction Reactions: Reduction of the bromoethynyl group can lead to the formation of ethynyl derivatives. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Benzene, 1-(2-bromoethynyl)-3-methyl- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural properties.

Medicine: Research into potential pharmaceutical applications is ongoing, with the compound being investigated for its biological activity.

Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism by which Benzene, 1-(2-bromoethynyl)-3-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromoethynyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. The pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following compounds share structural motifs with the target molecule, differing in substituent type, position, or electronic effects:

Table 1: Structural Comparison

| Compound Name | Substituent Positions | Functional Groups | CAS Number | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Benzene, 1-(2-bromoethynyl)-3-methyl- | 1, 3 | 2-Bromoethynyl, Methyl | - | - | Triple bond, Br for coupling |

| Benzene, 1-(bromomethyl)-3-chloro- | 1, 3 | Bromomethyl, Chloro | 766-80-3 | ~205.5 | Halogenated alkyl substituents |

| Benzene, 1-methyl-3-(2-phenylethenyl)- | 1, 3 | Styryl (C=C-Ph), Methyl | 28495-59-2 | 194.28 | Conjugated double bond, aromaticity |

| Benzene, 1-(2-bromoethoxy)-3-methyl- | 1, 3 | 2-Bromoethoxy, Methyl | 6512-13-6 | ~229.1 | Ether linkage, Br for substitution |

| Benzene, 1-(azidomethyl)-3-methyl- | 1, 3 | Azidomethyl, Methyl | 126799-82-4 | 147.18 | Azide group for click chemistry |

Key Observations :

Electronic Effects :

- The bromoethynyl group in the target compound is strongly electron-withdrawing due to the triple bond and bromine, polarizing the benzene ring. In contrast, the styryl group in 28495-59-2 () introduces conjugation, enhancing resonance stabilization .

- The azidomethyl group () introduces a highly reactive azide (-N₃), suitable for Huisgen cycloaddition, unlike the bromoethynyl group, which is more suited for cross-coupling .

Reactivity :

- Bromoethynyl and bromomethyl () groups both participate in substitution reactions, but the ethynyl group’s linear geometry (sp-hybridized carbon) offers distinct steric profiles compared to the bulkier bromomethyl group .

- The 2-bromoethoxy group () may undergo nucleophilic substitution (e.g., SN2) at the brominated carbon, whereas the ethynyl group in the target compound facilitates alkyne-specific reactions .

Physical Properties: Limited boiling point data exists for related compounds. For 1-(bromomethyl)-3-chlorobenzene (), boiling points range from 382.20–382.70 K, influenced by halogen mass and molecular symmetry . The target compound’s boiling point is likely higher due to the ethynyl group’s polarizability.

Research Findings and Data Gaps

- Synthetic Routes: No direct synthesis methods for the target compound are provided in the evidence. However, analogous compounds (e.g., ) suggest that halogenation or alkyne insertion reactions could be applicable.

- Thermodynamic Data : Experimental values for melting/boiling points, solubility, and stability are absent for the target compound but inferred from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.